molecular formula C11H15NO2SSi B8458860 3-[(Trimethylsilyl)ethynyl]benzenesulfonamide

3-[(Trimethylsilyl)ethynyl]benzenesulfonamide

Cat. No. B8458860
M. Wt: 253.39 g/mol
InChI Key: JIVCFYWCQGAFPL-UHFFFAOYSA-N
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Patent
US08642626B2

Procedure details

Under cooling in an ice bath, potassium carbonate (610 mg) was added to a tetrahydrofuran (30 mL) and methanol (70 mL) solution of 3-[(trimethylsilyl)ethynyl]benzenesulfonamide (11.1 g), and the obtained solution was then stirred at a room temperature for 12 hours. Thereafter, water was added to the reaction solution, and the solvent was then distilled away under a reduced pressure. Then, the residue was extracted with diethyl ether. The organic layer was washed with water and a saturated saline, and was then dried over anhydrous magnesium sulfate, followed by vacuum concentration. The residue was purified by column chromatography (silica gel 60N, hexane:ethyl acetate=2:1 to 1:1), so as to obtain the title compound (5.84 g) in the form of a light brown solid.
Quantity
610 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
11.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].O1CCCC1.CO.C[Si]([C:18]#[C:19][C:20]1[CH:21]=[C:22]([S:26]([NH2:29])(=[O:28])=[O:27])[CH:23]=[CH:24][CH:25]=1)(C)C>O>[C:19]([C:20]1[CH:21]=[C:22]([S:26]([NH2:29])(=[O:27])=[O:28])[CH:23]=[CH:24][CH:25]=1)#[CH:18] |f:0.1.2|

Inputs

Step One
Name
Quantity
610 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
30 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
70 mL
Type
reactant
Smiles
CO
Name
Quantity
11.1 g
Type
reactant
Smiles
C[Si](C)(C)C#CC=1C=C(C=CC1)S(=O)(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the obtained solution was then stirred at a room temperature for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Under cooling in an ice bath
DISTILLATION
Type
DISTILLATION
Details
the solvent was then distilled away under a reduced pressure
EXTRACTION
Type
EXTRACTION
Details
Then, the residue was extracted with diethyl ether
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated saline, and was then dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
followed by vacuum concentration
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (silica gel 60N, hexane:ethyl acetate=2:1 to 1:1)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(#C)C=1C=C(C=CC1)S(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 5.84 g
YIELD: CALCULATEDPERCENTYIELD 73.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.